2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane
Description
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane is an epoxide (oxirane) derivative featuring a methoxy-methyl substituent attached to a 2-ethenylphenyl group. Epoxides like this are widely used as monomers in polymer synthesis, crosslinking agents, or intermediates in organic reactions due to the strained three-membered oxirane ring’s reactivity .
Structure
3D Structure
Properties
CAS No. |
102194-47-8 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[(2-ethenylphenyl)methoxymethyl]oxirane |
InChI |
InChI=1S/C12H14O2/c1-2-10-5-3-4-6-11(10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 |
InChI Key |
JFWFAUHHNYTWOO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1COCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
The most direct route to 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane involves glycidylation, where 2-ethenylphenol reacts with epichlorohydrin under basic conditions. This method mirrors the synthesis of structurally related glycidyl ethers. The reaction proceeds in two stages:
- Nucleophilic Attack : Deprotonation of 2-ethenylphenol by a base (e.g., NaOH) generates a phenoxide ion, which attacks the less substituted carbon of epichlorohydrin, forming an intermediate chlorohydrin.
- Epoxide Ring Closure : Elimination of HCl under basic conditions yields the oxirane ring, completing the glycidyl ether structure.
Reaction Conditions :
- Molar Ratio : A 1:2–1:3 ratio of 2-ethenylphenol to epichlorohydrin ensures excess epichlorohydrin drives the reaction to completion.
- Solvent System : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility, while aqueous-organic biphasic systems (e.g., toluene/water) facilitate phase separation during workup.
- Temperature : 60–80°C optimizes reaction kinetics without promoting epoxide ring-opening side reactions.
Yield and Byproduct Analysis
Reported yields for analogous glycidyl ether syntheses range from 65% to 85%. Key byproducts include:
- Dimeric Ethers : Resulting from over-alkylation of the phenoxide.
- Chlorohydrin Residuals : Incomplete ring closure due to insufficient base or reaction time.
Mitigation Strategies :
- Gradual addition of epichlorohydrin to the reaction mixture minimizes dimer formation.
- Post-reaction neutralization with dilute HCl followed by solvent extraction removes unreacted starting materials.
Electrochemical Epoxidation of Alkenyl Precursors
Indirect Electrooxidation with Halide Mediators
Electrochemical methods offer an alternative pathway for epoxide synthesis, particularly when traditional reagents pose safety or selectivity challenges. In this approach, a preformed alkenyl ether precursor undergoes electroepoxidation in the presence of sodium bromide (NaBr) as a redox mediator.
Procedure :
- Substrate Preparation : 2-[(2-Ethenylphenyl)methoxy]methyl-1-propene is synthesized via Wittig or Heck coupling of 2-ethenylphenol with allyl bromide.
- Electrolysis Setup : A divided cell with platinum electrodes, using acetonitrile-water (4:1) as the solvent and 30 mM NaBr as the mediator.
- Constant-Current Conditions : Applied current density of 33–66 mA cm⁻² induces bromide oxidation to bromine, which epoxidizes the alkene via electrophilic addition.
Performance Metrics :
Limitations and Scope
While electrochemical methods avoid stoichiometric oxidants, their applicability to this compound is constrained by:
- Steric Hindrance : The bulky 2-ethenylphenyl group impedes alkene accessibility, reducing epoxidation efficiency.
- Mediator Selectivity : Bromide-mediated systems favor less substituted alkenes, necessitating higher overpotentials for hindered substrates.
Catalytic Epoxidation with Peroxy Acids
mCPBA-Mediated Epoxidation
Meta-chloroperbenzoic acid (mCPBA) is a well-established epoxidizing agent for electron-rich alkenes. For this compound, this method requires a precursor with a terminal alkene adjacent to the methoxymethyl group.
Synthetic Sequence :
- Alkene Installation : Introduce a vinyl group via Grignard addition to a ketone intermediate.
- Epoxidation : Treat the alkene with mCPBA (1.2 equiv) in dichloromethane at 0°C to room temperature.
Challenges :
- Regioselectivity : Competing epoxidation at internal alkenes may occur if the precursor contains multiple unsaturated sites.
- Acid Sensitivity : The oxirane product is prone to ring-opening under acidic conditions, necessitating careful pH control during workup.
Optimization Strategies and Process Intensification
Response Surface Methodology (RSM)
Central Composite Rotatable Design (CCRD) models optimize critical parameters such as temperature, catalyst loading, and reactant ratios. For glycidylation reactions, RSM has identified:
Solvent-Free Epoxidation
Recent advances emphasize solvent-free conditions to improve atom economy. For example, ball milling 2-ethenylphenol derivatives with urea-hydrogen peroxide (UHP) and a tungstate catalyst achieves 70–80% epoxide yields within 2 hours.
Purification and Characterization
Crystallization and Chromatography
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide. The reactions are typically carried out under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the oxirane ring. The reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions to form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study the effects of epoxides on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other materials. Its reactivity allows for the modification of polymer properties to achieve desired characteristics.
Mechanism of Action
The mechanism of action of 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Key Observations :
Reactivity:
- Ring-opening reactions: The oxirane ring undergoes nucleophilic attack by alcohols, acids, or amines. For example, oxirane cleavage with oleic acid produced estolides (C36 and C54 derivatives) , while reactions with ethanol yielded ether-alcohols .
- Polymerization: Epoxides like 2-((phenoxymethyl)oxirane) (PGE) are used in cationic photopolymerization with photoacid generators .
Commercial and Industrial Relevance
Biological Activity
The compound 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane , also known as a glycidyl ether, has garnered attention in recent years due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes an oxirane ring, which is known for its reactivity and ability to participate in various chemical reactions. Its molecular formula is , with a molecular weight of approximately 220.26 g/mol. The compound exhibits a unique combination of functional groups that contribute to its biological activity.
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.26 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with oxirane groups often exhibit significant antimicrobial properties. In a study analyzing various bioactive compounds, it was found that the presence of the oxirane structure contributed to notable antibacterial effects against pathogens such as Bacillus cereus and Staphylococcus aureus .
Table 2: Antimicrobial Activity Data
| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Bacillus cereus | 29 | 0.625 | 2.5 |
| Streptococcus pyogenes | 28 | 0.625 | 2.5 |
| Enterococcus faecalis | 27 | 1.25 | 5.0 |
| Proteus vulgaris | 26 | 1.25 | 5.0 |
| MRSA | 25 | 1.25 | 5.0 |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to its ability to inhibit the proliferation of cancer cells. A study on bioactive compounds produced from microbial sources highlighted the dual role of small molecular weight compounds, including those similar to the target compound, in exhibiting both antimicrobial and anticancer activities .
Case Study: Anticancer Activity
In a specific case study, the intracellular extract from Glutamicibacter mysorens demonstrated significant anticancer activity on prostate cancer cell lines, suggesting that derivatives of compounds like this compound may have therapeutic potential .
Other Pharmacological Effects
Beyond antimicrobial and anticancer properties, compounds with similar structures have been reported to possess various pharmacological effects including anti-inflammatory, antioxidant, and analgesic activities . These effects are attributed to their ability to modulate biochemical pathways involved in inflammation and oxidative stress.
Q & A
Basic Question: What are the established synthetic routes for 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane, and how are reaction conditions optimized?
Advanced Question: How can researchers systematically vary catalytic systems and reaction parameters to maximize epoxide yield while minimizing side reactions?
Methodological Answer:
- Synthetic Routes: The compound can be synthesized via epoxidation of allyl ether precursors using catalytic systems like Ru(VI) bis-imido porphyrin/TBACl, as demonstrated in analogous epoxide syntheses . Key steps include monitoring epoxide consumption via TLC (e.g., n-hexane/AcOEt = 8:2) and iterative reagent addition to achieve >99% yield .
- Optimization Strategies:
- Catalyst Screening: Test transition metal catalysts (e.g., Ru, Ti) for epoxidation efficiency.
- Solvent Effects: Compare polar aprotic solvents (e.g., THF, DMF) to control reaction kinetics.
- Temperature Gradients: Perform reactions at 40–80°C to balance reactivity and thermal decomposition risks.
- In Situ Monitoring: Use H NMR or GC-MS to track intermediates and byproducts .
Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this epoxide?
Advanced Question: How can researchers resolve conflicting NMR data caused by stereochemical or substituent effects in structurally similar epoxides?
Methodological Answer:
- Core Techniques:
- Advanced Resolution:
Basic Question: What are the emerging applications of this compound in materials science?
Advanced Question: What methodologies evaluate its potential as a functional monomer in OLEDs or nanomaterial synthesis?
Methodological Answer:
- Applications: The compound’s epoxide and ethenyl groups enable crosslinking in polymers or surface functionalization in nanomaterials .
- Evaluation Methods:
- Electrochemical Analysis: Measure HOMO/LUMO levels via cyclic voltammetry to assess charge transport suitability for OLEDs .
- Thermogravimetric Analysis (TGA): Determine thermal stability (>200°C) for high-temperature processing .
- Morphological Studies: Use SEM/AFM to analyze nanomaterial surface topology after epoxide incorporation .
Basic Question: How can researchers assess the purity and stability of this epoxide under storage conditions?
Advanced Question: Design a stability study to quantify degradation pathways (e.g., hydrolysis, polymerization) under varying humidity and temperature.
Methodological Answer:
- Purity Assessment:
- HPLC with UV Detection: Use a C18 column (MeCN/HO gradient) to quantify impurities (<2%) .
- Stability Protocol:
Basic Question: What are the documented hazards and safety protocols for handling this compound?
Advanced Question: How can lab-scale synthesis mitigate risks associated with epoxide reactivity (e.g., sensitization, exothermic reactions)?
Methodological Answer:
- Hazard Profile: Classified as a skin/eye irritant (H315/H319) and respiratory tract irritant (H335) .
- Risk Mitigation:
- Engineering Controls: Use fume hoods and closed-system reactors to limit vapor exposure .
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Reaction Quenching: Add aliquots to ice-cold methanol to terminate unreacted epoxide .
Basic Question: How does the steric and electronic nature of the 2-ethenylphenyl group influence reactivity?
Advanced Question: Design a mechanistic study to probe the role of substituents in regioselective ring-opening reactions.
Methodological Answer:
- Substituent Effects: The ethenyl group increases steric hindrance near the epoxy ring, favoring nucleophilic attacks at the less hindered carbon .
- Mechanistic Probes:
- Kinetic Isotope Effects (KIE): Compare in deuterated solvents to identify rate-determining steps.
- Computational Studies: Perform DFT calculations to map transition states for nucleophilic additions (e.g., with amines or thiols) .
Basic Question: What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Question: How can researchers optimize solvent recovery and catalyst recycling in multi-step syntheses?
Methodological Answer:
- Scale-Up Challenges:
- Exotherm Management: Use jacketed reactors with controlled cooling to prevent runaway reactions.
- Catalyst Recycling: Implement membrane filtration or centrifugation to recover Ru/TBACl catalysts .
- Solvent Recovery: Distill and reuse high-boiling solvents (e.g., DMF) via rotary evaporation under reduced pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
